molecular formula C9H5N3 B15230409 Phthalazine-6-carbonitrile

Phthalazine-6-carbonitrile

Cat. No.: B15230409
M. Wt: 155.16 g/mol
InChI Key: DPLAJPWKIYIGQQ-UHFFFAOYSA-N
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Description

Phthalazine-6-carbonitrile is a nitrogen-containing heterocyclic compound, which is part of the phthalazine family These compounds are known for their significant biological activities and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalazine-6-carbonitrile can be synthesized through multi-component reactions (MCRs), which are efficient and convenient for creating complex heterocyclic compounds. One common method involves the reaction of phthalhydrazide with aromatic aldehydes and malononitrile under solvent-free conditions, using catalysts such as zirconium oxide nanoparticles . The reaction typically occurs at elevated temperatures (around 100°C) and yields high purity products.

Industrial Production Methods

Industrial production of this compound often employs similar multi-component reactions but on a larger scale. The use of green chemistry principles, such as ionic liquids as solvents, is becoming more prevalent to minimize environmental impact . These methods ensure high yields and purity while adhering to sustainable practices.

Chemical Reactions Analysis

Types of Reactions

Phthalazine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, aromatic aldehydes, and malononitrile . Reaction conditions often involve elevated temperatures and the use of catalysts such as zirconium oxide nanoparticles .

Major Products Formed

The major products formed from these reactions include various substituted phthalazine derivatives, which can exhibit significant biological activities .

Scientific Research Applications

Phthalazine-6-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of phthalazine-6-carbonitrile involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the human protein mono-ADP-ribosyltransferase PARP15, which is involved in DNA repair and cell death . This inhibition can lead to the suppression of cancer cell growth.

Comparison with Similar Compounds

Phthalazine-6-carbonitrile can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C9H5N3

Molecular Weight

155.16 g/mol

IUPAC Name

phthalazine-6-carbonitrile

InChI

InChI=1S/C9H5N3/c10-4-7-1-2-8-5-11-12-6-9(8)3-7/h1-3,5-6H

InChI Key

DPLAJPWKIYIGQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=NC=C2C=C1C#N

Origin of Product

United States

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